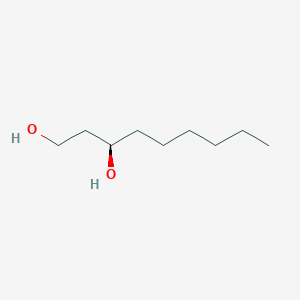

(R)-(-)-1,3-Nonanediol

Übersicht

Beschreibung

®-(-)-1,3-Nonanediol is an organic compound with the molecular formula C9H20O2 It is a chiral diol, meaning it has two hydroxyl groups (-OH) attached to a nonane backbone The ®-(-) configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement of atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

®-(-)-1,3-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 1,3-nonanedione using chiral catalysts to achieve the desired enantiomeric form. Another method includes the asymmetric hydrogenation of 1,3-nonadiene using a chiral catalyst. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

In industrial settings, ®-(-)-1,3-Nonanediol is often produced through the catalytic hydrogenation of 1,3-nonadiene. This process involves the use of high-pressure hydrogen gas and a chiral catalyst to ensure the selective formation of the ®-(-) enantiomer. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-(-)-1,3-Nonanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines are used for amination reactions.

Major Products Formed

Oxidation: Nonanoic acid or 1,3-nonanedione.

Reduction: Nonane or other reduced hydrocarbons.

Substitution: Halogenated nonanediols or amino nonanediols.

Wissenschaftliche Forschungsanwendungen

®-(-)-1,3-Nonanediol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: ®-(-)-1,3-Nonanediol is used in the production of polymers, surfactants, and other industrial chemicals.

Wirkmechanismus

The mechanism by which ®-(-)-1,3-Nonanediol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and addition reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(+)-1,3-Nonanediol: The enantiomer of ®-(-)-1,3-Nonanediol with a different three-dimensional arrangement of atoms.

1,3-Butanediol: A shorter chain diol with similar chemical properties.

1,3-Propanediol: Another shorter chain diol used in similar applications.

Uniqueness

®-(-)-1,3-Nonanediol is unique due to its specific chiral configuration, which can impart different biological and chemical properties compared to its enantiomer or other diols. This uniqueness makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and drug development.

Biologische Aktivität

(R)-(-)-1,3-Nonanediol is a chiral diol with the molecular formula C9H20O2, characterized by two hydroxyl groups on a nonane backbone. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential biological activities and applications as a precursor for biologically active molecules.

This compound is notable for its ability to undergo several chemical transformations:

- Oxidation : The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

- Reduction : It can be reduced to form alkanes or other reduced derivatives.

- Substitution : The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

These reactions highlight its versatility as a building block in organic synthesis and its potential utility in drug development.

The biological activity of this compound is largely attributed to its interactions within biological systems. The compound may influence various biochemical pathways by interacting with enzymes or receptors. Its mechanism of action is context-dependent, varying based on the specific biological target and the nature of the biochemical environment.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing antimicrobial agents. For instance, research has demonstrated that small molecular weight bioactive compounds derived from microbial sources can act as antimicrobial peptides (AMPs), suggesting that this compound may share similar mechanisms .

2. Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. In vitro studies have revealed that compounds with similar structures can exhibit significant antiproliferative effects on cancer cell lines. For example, bioactive compounds produced from microbial origins have shown dual roles as AMPs and anticancer peptides (ACPs) in recent research .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Peptides : A study investigated the effects of various bioactive compounds on prostate cancer cell lines. It identified that certain compounds produced significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

- Enzymatic Reactions : Research into enzymatic hydrolysis using this compound as a substrate demonstrated its role in forming acyltransferase products. The compound was found to preferentially react with specific nucleophiles, indicating its potential utility in biocatalysis and polymer chemistry applications .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | Biological Activity | Key Applications |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Drug development, Biocatalysis |

| (S)-(+) -1,3-Nonanediol | Limited studies on activity | Chiral synthesis |

| 1,3-Butanediol | Antifungal properties | Solvent applications |

| 1,3-Propanediol | Non-toxic solvent | Food additives |

This table illustrates how this compound stands out due to its specific biological activities and potential applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

(3R)-nonane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNJFUJNEYIYRZ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370371 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121541-65-9 | |

| Record name | (R)-(-)-1,3-Nonanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the paper "CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL"?

A1: The paper outlines a novel approach for synthesizing (R)-(-)-1,3-Nonanediol from methyl ricinoleate. [] This method is considered "convenient" due to its use of readily available starting materials and a relatively straightforward procedure involving ozonolysis and electrochemical reduction. This is significant as it offers a potentially more efficient and scalable alternative to previously existing synthesis routes.

Q2: What is the practical application of this compound as highlighted in the research?

A2: The research demonstrates that this compound can be successfully employed for the optical resolution of racemic menthone. [] Optical resolution is crucial for obtaining enantiomerically pure compounds, which is particularly important in pharmaceutical and fragrance industries where different enantiomers can exhibit distinct biological activities or olfactory properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.